Leuprolide Acetate EP Impurity D

Description

Significance of Impurity Profiling in Peptide Pharmaceuticals

Impurity profiling is a critical process in the development and manufacturing of peptide pharmaceuticals. It involves the identification and quantification of all potential impurities in a drug substance. daicelpharmastandards.comenovatia.comveeprho.com These impurities can arise at any stage, from the synthesis of the peptide to its storage and handling. daicelpharmastandards.comveeprho.com The presence of impurities can impact the quality, safety, and efficacy of the final drug product. daicelpharmastandards.comveeprho.com For instance, certain impurities can alter the biological activity of the peptide, while others may elicit an undesirable immune response in patients. daicelpharmastandards.comresolvemass.ca

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceuticals. sb-peptide.comyoutube.comtapi.com These guidelines often necessitate the identification of impurities present at levels as low as 0.10%. tapi.com This rigorous standard underscores the importance of comprehensive impurity profiling to ensure that peptide drugs meet the required safety and quality benchmarks. resolvemass.catapi.com

The sources of impurities in peptide synthesis are varied and can include:

Truncated or deletion sequences: Resulting from incomplete coupling reactions during synthesis. veeprho.commdpi.com

Incomplete deprotection: Failure to remove protecting groups from amino acid side chains. veeprho.comnih.gov

Racemization: Changes in the stereochemistry of amino acids. nih.gov

Oxidation and deamidation: Chemical modifications that can occur during synthesis or storage. daicelpharmastandards.comnih.gov

Process-related impurities: Residual solvents, reagents, and byproducts from the manufacturing process. veeprho.com

Overview of Leuprolide Acetate (B1210297) as a Therapeutic Peptide

Leuprolide acetate is a synthetic nonapeptide, meaning it is composed of nine amino acids. drugs.comnih.govfda.gov It is an analog of the naturally occurring gonadotropin-releasing hormone (GnRH) and is used in the treatment of various hormone-responsive conditions. drugs.comresearchgate.netcpcscientific.com These include prostate cancer, endometriosis, and central precocious puberty. researchgate.netcpcscientific.compharmaffiliates.com

As a GnRH agonist, leuprolide acetate initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugs.comfda.gov However, with continuous administration, it leads to the suppression of gonadal steroidogenesis, effectively reducing the levels of testosterone (B1683101) in men and estrogen in women. drugs.comfda.gov This mechanism of action is central to its therapeutic effects in hormone-dependent diseases.

The synthesis of leuprolide was first reported in 1977, with both solid-phase and solution-phase methods being developed. cpcscientific.com The complexity of its structure and synthesis process makes it susceptible to the formation of various impurities.

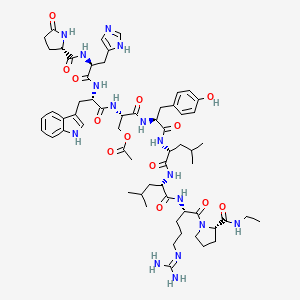

Definition and Structural Context of Leuprolide Acetate EP Impurity D

This compound is a specific impurity of leuprolide acetate that is recognized by the European Pharmacopoeia (EP). synzeal.comuspbpep.com Its chemical name is [4-(O-acetyl-L-serine)]leuprorelin. synzeal.com This name indicates that Impurity D is a derivative of leuprolide where the serine amino acid at position 4 has been modified by the addition of an acetyl group to its hydroxyl side chain.

The structure of this compound is closely related to that of the active pharmaceutical ingredient (API), leuprolide. This structural similarity can make its separation and detection challenging.

Table 1: Structural Information of this compound

| Property | Value | Source |

| Chemical Formula | C61H86N16O13 | nih.gov |

| Molecular Weight | 1251.4 g/mol | nih.gov |

| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate | nih.gov |

| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH | nih.gov |

This table is interactive. Click on the headers to sort.

The European Pharmacopoeia sets limits for the presence of this and other impurities in leuprolide acetate to ensure the quality of the drug product. uspbpep.com According to some documentation, the limit for impurity D is a maximum of 1.0%. uspbpep.com

Current Research Landscape and Challenges Associated with Peptide Impurities

The analysis and control of peptide impurities present a significant challenge in pharmaceutical development. The structural complexity of peptides and the potential for a wide array of modifications make impurity profiling a demanding task. resolvemass.ca

Key challenges include:

Structural Complexity: Peptides can adopt multiple conformations, which can complicate their separation and analysis. resolvemass.ca

Analytical Sensitivity: Detecting and quantifying minor impurities, often present at levels below 0.1%, requires highly sensitive analytical methods. resolvemass.ca

Isomeric Impurities: Impurities that have the same mass as the API but differ in their spatial arrangement (isomers) are particularly difficult to identify and separate using standard mass spectrometry techniques. enovatia.com

Stability-Induced Impurities: Peptides can degrade over time through processes like oxidation, hydrolysis, and racemization, leading to the formation of new impurities. resolvemass.ca

To address these challenges, researchers and pharmaceutical companies employ a range of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a common method for separating impurities, often coupled with mass spectrometry (MS) for their identification and structural elucidation. daicelpharmastandards.comsb-peptide.com Other techniques like nuclear magnetic resonance (NMR) spectroscopy and capillary electrophoresis are also utilized for more in-depth characterization. enovatia.compharmacompass.com

The increasing length and complexity of therapeutic peptides further compound these challenges. youtube.com As peptide drugs become more sophisticated, the need for robust and sensitive analytical methods for impurity profiling will continue to grow, ensuring the safety and efficacy of these vital medicines. youtube.comtapi.com

Structure

2D Structure

Properties

Molecular Formula |

C61H86N16O13 |

|---|---|

Molecular Weight |

1251.4 g/mol |

IUPAC Name |

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate |

InChI |

InChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

WHHWJNZERMGNMU-HDJHSADSSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Mechanistic Elucidation of Leuprolide Acetate Ep Impurity D Formation

Proposed Chemical Pathways for O-Acetylation at Serine-4 Residue Leading to Impurity D

The introduction of an acetyl group to the hydroxyl moiety of the serine-4 residue in leuprolide is the defining characteristic of Impurity D. This modification can occur through distinct chemical pathways, primarily during the solid-phase peptide synthesis (SPPS) process or as a result of post-synthetic degradation.

Investigation of Side Reactions During Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, the cornerstone of synthetic peptide production, involves a series of chemical reactions that, while highly optimized, can be accompanied by side reactions. The O-acetylation of serine residues is a recognized, albeit often minor, side reaction that can occur under certain SPPS conditions.

One potential pathway for the formation of Impurity D during SPPS involves the direct acetylation of the serine hydroxyl group. This can be facilitated by the presence of acetic acid, which may be used in capping steps to terminate unreacted peptide chains, or as a component of the solvent system. While the hydroxyl group of serine is generally less reactive than the alpha-amino group, under specific conditions, such as the presence of activating agents or prolonged exposure to acidic environments, O-acetylation can occur.

Another proposed mechanism is an N-to-O acyl shift. researchgate.netpeptide.com In serine-containing peptides, the peptide bond can undergo an acid-catalyzed intramolecular rearrangement where the acyl group from the preceding amino acid migrates from the nitrogen atom of the serine to its hydroxyl oxygen, forming a more labile ester bond. researchgate.netpeptide.com This intermediate can then be susceptible to hydrolysis or other modifications. While this is a known phenomenon in peptide chemistry, its specific contribution to the formation of Impurity D during leuprolide synthesis requires further investigation. The acidic conditions often employed during the cleavage of the peptide from the resin and the removal of protecting groups could potentially facilitate such a rearrangement.

Post-Synthetic Degradation Pathways and Their Kinetics

Beyond the synthesis process, Leuprolide Acetate (B1210297) EP Impurity D can also form as a degradation product during storage and handling of the final drug substance. Studies have shown that leuprolide acetate is susceptible to degradation in aqueous solutions, with acetylation being one of the identified degradation pathways. nih.gov

The primary mechanism for post-synthetic O-acetylation is likely the direct reaction of the serine hydroxyl group with the acetate counter-ion present in the drug formulation. Leuprolide is formulated as an acetate salt to enhance its solubility and stability. However, over time and under certain environmental conditions, the acetate ion can act as an acetylating agent, leading to the formation of Impurity D.

The kinetics of this degradation pathway are influenced by several factors, which will be discussed in the subsequent section. The rate of formation of Impurity D as a degradation product is a critical parameter for determining the shelf-life and appropriate storage conditions for leuprolide acetate formulations.

Factors Influencing Impurity D Generation

The propensity for the formation of Leuprolide Acetate EP Impurity D is not constant but is significantly influenced by a range of physicochemical factors. Understanding these factors is paramount for developing robust manufacturing processes and stable formulations.

Role of pH and Temperature in Chemical Stability

The stability of leuprolide acetate in aqueous solutions is highly dependent on both pH and temperature. Research has demonstrated that the degradation of leuprolide is accelerated at both lower and higher pH values, with optimal stability generally observed in the mid-pH range. Specifically for the formation of acetylated impurities, the presence of the acetate counter-ion in a more reactive state at certain pH values could increase the rate of O-acetylation.

Temperature plays a crucial role in the kinetics of chemical reactions, and the formation of Impurity D is no exception. Increased temperatures provide the necessary activation energy for the acetylation reaction to occur, whether it is a residual side reaction from synthesis or a post-synthetic degradation process. Therefore, maintaining controlled, low-temperature storage conditions is essential to minimize the formation of this impurity over time.

| Condition | Observation | Reference |

| pH | Degradation of leuprolide acetate is accelerated at lower pH values. | nih.govtandfonline.com |

| Temperature | Higher temperatures increase the rate of leuprolide degradation. | nih.govtandfonline.comresearchgate.net |

Impact of Solvent Systems and Counter-Ion Interactions

The solvent system used during the final purification and formulation steps can have a significant impact on the stability of leuprolide and the potential for impurity formation. The presence of residual solvents from the synthesis process can also play a role. For instance, the use of acetic acid in the mobile phase during chromatography could be a source of acetyl groups for O-acetylation.

Influence of Specific Amino Acid Sequence Context and Stereochemistry

The local amino acid sequence surrounding the serine-4 residue in leuprolide is believed to influence its reactivity. The sequence in this region is -Trp-Ser-Tyr-D-Leu-Leu-. The bulky aromatic side chain of the preceding tryptophan and the subsequent tyrosine may create a specific microenvironment that could sterically hinder or, conversely, catalytically promote the O-acetylation reaction. The specific conformation adopted by the peptide in solution, influenced by these neighboring residues, will determine the accessibility and reactivity of the serine hydroxyl group.

Effects of Excipients and Trace Components in Stability Studies

The stability of a peptide therapeutic is intrinsically linked to its formulation matrix. Excipients, while often considered inert, can significantly influence the rate and pathway of degradation, including the formation of impurities like this compound.

The interaction between excipients and the peptide can be complex. For instance, polymeric excipients can form a microenvironment around the peptide. Within a hydrated polymer film, the local pH can be altered by other excipients, which in turn can catalyze degradation reactions like acetylation. rsc.org Studies have shown that pH is a critical factor in the stability of leuprolide, with degradation being accelerated at lower pH values. acs.org Therefore, acidic excipients or impurities could potentially increase the rate of Impurity D formation.

Conversely, some excipients are designed to enhance stability. For example, β-cyclodextrin has been shown to improve the stability of leuprolide acetate. acs.org This is likely achieved by encapsulating labile parts of the peptide, thereby protecting them from degradants in the formulation. While not specifically documented for Impurity D, it is conceivable that such complexation could hinder the access of acetate ions to the serine hydroxyl group, thus reducing the rate of acetylation.

The solvent system also plays a critical role. As previously mentioned, the degradation profile of leuprolide differs significantly between aqueous solutions and non-aqueous solvents like DMSO. nih.gov The higher propensity for acetylation in aqueous media underscores the importance of controlling water content in formulations to minimize the formation of Impurity D. nih.gov

Below is a table summarizing the observed degradation pathways of Leuprolide in different solvent systems, highlighting the prevalence of acetylation in aqueous conditions.

| Solvent System | Predominant Degradation Pathways |

| Water | Hydrolysis > Aggregation > Isomerization > Acetylation |

| Dimethyl Sulfoxide (DMSO) | Aggregation > Oxidation > Hydrolysis > Isomerization |

This table is based on findings from a comparative study on leuprolide degradation. nih.gov

Theoretical and Computational Approaches to Impurity Formation Mechanisms

While experimental studies provide invaluable data on impurity formation, theoretical and computational methods offer a deeper, molecular-level understanding of the underlying mechanisms. These approaches can be particularly useful for elucidating complex reaction pathways and predicting degradation kinetics.

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Reaction Intermediates and Transition States

To date, specific QM and MD simulation studies on the formation of this compound have not been reported in publicly accessible literature. However, the application of these powerful computational tools holds immense potential for elucidating the precise reaction mechanism.

Quantum Mechanics (QM) simulations could be employed to investigate the energetics of the O-acetylation of the serine residue. By modeling the reactants, transition states, and products, the activation energy for different proposed mechanisms could be calculated. For example, QM methods could determine the energy barrier for the direct acetylation by acetic acid versus a mechanism involving the acetate ion, and whether the reaction is likely to proceed through a concerted or a stepwise pathway. Such calculations would provide a theoretical basis for identifying the most favorable reaction pathway. nih.govnih.gov

Molecular Dynamics (MD) simulations, on the other hand, could provide insights into the conformational dynamics of the leuprolide peptide in the presence of acetate ions and other excipients in a simulated formulation environment. MD simulations can reveal how the flexibility of the peptide chain might expose the serine hydroxyl group, making it more susceptible to acetylation. Furthermore, MD can be used to study the interaction of leuprolide with excipients, such as polymers or cyclodextrins, and to understand how these interactions might sterically hinder or promote the formation of Impurity D. acs.orgnih.govresearchgate.net

Predictive Modeling of Impurity Kinetics and Degradation Profiles

Predictive modeling of impurity kinetics is a vital tool for forecasting the shelf-life of pharmaceutical products and for establishing appropriate control strategies. While specific kinetic models for the formation of this compound are not currently available, the framework for developing such models is well-established.

A kinetic model for the formation of Impurity D would mathematically describe the rate of its formation as a function of various factors, including temperature, pH, the concentration of leuprolide acetate, and the presence of specific excipients. The development of such a model would involve:

Experimental Data Collection: Systematically conducting stability studies under various conditions to generate data on the rate of Impurity D formation.

Model Development: Proposing a kinetic model based on the hypothesized reaction mechanism. This could range from a simple pseudo-first-order model to more complex models that account for the catalytic effects of excipients or pH.

Parameter Estimation: Fitting the proposed model to the experimental data to determine the kinetic parameters, such as the rate constants.

Once validated, such a predictive model would be invaluable for:

Simulating the long-term stability of leuprolide acetate formulations.

Identifying the critical formulation and process parameters that influence the formation of Impurity D.

Guiding the development of more stable formulations by allowing for in-silico screening of different excipient combinations.

The table below outlines the potential inputs and outputs of a predictive kinetic model for this compound formation.

| Model Inputs | Model Outputs |

| Temperature | Rate of Impurity D formation |

| pH | Concentration of Impurity D over time |

| Initial Leuprolide Acetate concentration | Predicted shelf-life based on Impurity D limits |

| Excipient type and concentration | Sensitivity analysis of formulation variables |

| Water content |

The development and application of such predictive models represent a key step towards a more rational and efficient approach to formulation development for complex peptide drugs like leuprolide acetate. nih.govresearchgate.net

Advanced Analytical Methodologies for Leuprolide Acetate Ep Impurity D Characterization and Quantification

High-Resolution Chromatographic Separations

The separation of Leuprolide Acetate (B1210297) EP Impurity D from the main compound and other related substances is a critical step in quality control. High-resolution chromatography is the cornerstone of this process, providing the necessary efficiency to resolve structurally similar peptides.

Ultra-High Performance Liquid Chromatography (UHPLC) and Enhanced Resolution Techniques

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC achieves higher resolution, faster analysis times, and improved sensitivity, which are crucial for impurity profiling. chromatographyonline.com These systems operate at higher pressures, enabling more efficient separations of complex peptide mixtures like those containing Leuprolide and its impurities. chromatographyonline.comveeprho.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of peptides and their impurities. gilson.comwjpls.org The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a C18-bonded silica. gilson.comwjpls.org For Leuprolide and Impurity D, which differ subtly by an acetyl group on the serine residue, optimizing the RP-HPLC method is paramount. synzeal.comnih.gov

Method development focuses on several key parameters to achieve separation:

Stationary Phase: C18 columns with low silanol (B1196071) activity are often selected to minimize undesirable interactions and improve peak shape. sielc.com The choice of pore size is also critical, with 100 Å to 300 Å being common for peptide separations. biopharminternational.com

Mobile Phase: A gradient elution is typically employed, starting with a high concentration of an aqueous phase and gradually increasing the concentration of an organic solvent, such as acetonitrile. chromatographyonline.comsielc.com The aqueous phase is often acidified with agents like formic acid or phosphoric acid to control the ionization state of the peptides and improve peak symmetry. sielc.com Formic acid is preferred for mass spectrometry compatibility. sielc.com

Temperature and Flow Rate: Column temperature is controlled (e.g., 30–40 °C) to ensure reproducibility. chromatographyonline.com Flow rates are optimized based on the column dimensions (e.g., 1.0 mL/min for a 3.0 mm ID column). chromatographyonline.com

To gain a more complete impurity profile, techniques with different separation mechanisms (orthogonal methods) are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their polarity. In HILIC, a polar stationary phase is used with a mobile phase high in organic content and a small amount of water. youtube.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer. youtube.comnih.gov HILIC is particularly effective for separating polar species that show little retention in RP-HPLC. latticescipub.com Since Leuprolide Impurity D contains an additional acetyl group, its hydrophilicity is slightly different from the parent peptide, a subtle change that HILIC can exploit to achieve separation. nih.gov This technique has proven highly sensitive to such modifications. nih.gov

Multidimensional Liquid Chromatography (2D-LC) for Comprehensive Impurity Profiling

For highly complex samples where impurities may co-elute with the main peak or other impurities in a single chromatographic run, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. waters.comwaters.com In a typical 2D-LC setup, a fraction (or "heart-cut") from the first dimension (D1) separation, often RP-HPLC, is transferred to a second column with a different chemistry (the second dimension, D2), such as HILIC or IEC. waters.com

This approach allows for the targeted analysis of co-eluting peaks. waters.com For instance, the main Leuprolide peak from an RP-HPLC column, which might contain hidden Impurity D, can be selectively transferred to a HILIC column. The HILIC column then separates the components based on polarity, resolving Impurity D from the main Leuprolide peak. This technique is invaluable for the accurate quantification of impurities that are present at low levels and are difficult to separate using a single dimension. waters.com

Size Exclusion Chromatography (SEC) for Polymerization-Related Impurities

During manufacturing and storage, peptides can form aggregates, such as dimers and higher-order multimers. nih.gov These polymerization-related impurities are a critical quality attribute to monitor. Size-Exclusion Chromatography (SEC) is the standard and most robust method for quantifying these soluble aggregates. nih.govlcms.czchromatographyonline.com

In SEC, separation is based on the hydrodynamic size of the molecules in solution. biopharminternational.com The column is packed with porous particles. Larger molecules, like aggregates, cannot enter the pores and therefore travel a shorter path, eluting first. biopharminternational.com Smaller molecules, like the monomeric form of Leuprolide, can penetrate the pores, increasing their path length and causing them to elute later. researchgate.net SEC methods are typically run under non-denaturing mobile phase conditions to preserve the native structure of the protein and its aggregates. researchgate.net

Advanced Mass Spectrometry for Structural Elucidation and Quantitative Profiling

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of pharmaceutical impurities. synthinkchemicals.com When coupled with liquid chromatography (LC-MS), it provides both separation and mass analysis in a single run. rsc.org

For Leuprolide Acetate EP Impurity D, high-resolution mass spectrometry (HRMS) can accurately determine its molecular weight. The mass of Impurity D is 1251.43 g/mol , corresponding to the addition of an acetyl group (C₂H₂O) to the Leuprolide molecule (molecular weight approx. 1209.4 g/mol ). nih.govmedchemexpress.comdaicelpharmastandards.com

Tandem mass spectrometry (MS/MS) is used for structural elucidation. synthinkchemicals.comrsc.org In an MS/MS experiment, the ion corresponding to the impurity is isolated and then fragmented. The resulting fragment ions provide information about the peptide sequence and the specific location of the modification. By analyzing the fragmentation pattern, analysts can confirm that the acetylation occurred on the serine residue at position 4, thus definitively identifying the impurity as this compound. LC-MS/MS methods are highly sensitive and specific, making them suitable for both identifying and quantifying low-level impurities that may be missed by UV detection alone. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and confirmation of this compound. This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition, a critical step in distinguishing it from other potential impurities with similar nominal masses.

By utilizing instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers, the mass of this compound can be measured with sub-part-per-million (ppm) accuracy. This level of precision is crucial for confirming the presence of the additional acetyl group (C₂H₂O) on the serine residue compared to the parent Leuprolide molecule. The expected monoisotopic mass of the protonated impurity, [M+H]⁺, can be calculated and compared against the experimentally determined value to provide strong evidence for its identity.

Table 1: Theoretical vs. a Postulated Experimental HRMS Data for this compound

| Parameter | Theoretical Value | Postulated Experimental Value | Mass Accuracy (ppm) |

| Molecular Formula | C₆₁H₈₆N₁₆O₁₃ | - | - |

| Monoisotopic Mass (M) | 1250.6560 | - | - |

| [M+H]⁺ | 1251.6633 | 1251.6628 | -0.4 |

| [M+2H]²⁺ | 626.3353 | 626.3351 | -0.3 |

Note: The Postulated Experimental Values are illustrative and based on typical instrument performance. Actual values would be obtained from a Certificate of Analysis or experimental study.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Sequence Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of this compound and to pinpoint the exact location of the acetylation. In an MS/MS experiment, the precursor ion corresponding to the impurity is isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions provide a wealth of structural information.

The fragmentation of the peptide backbone typically yields b- and y-type ions, which allow for the sequencing of the amino acid residues. The presence of an acetyl group on the serine residue at position 4 will result in a characteristic mass shift of 42.0106 Da for the fragment ions containing this modified residue (b₄ and subsequent b-ions, and y₆ and subsequent y-ions). The observation of these specific mass shifts provides definitive confirmation of the impurity's structure.

Table 2: Postulated Key MS/MS Fragment Ions for this compound ([M+H]⁺ = 1251.66)

| Fragment Ion | Sequence | Theoretical m/z | Postulated Observed m/z |

| b₂ | pGlu-His | 266.1095 | 266.1092 |

| b₃ | pGlu-His-Trp | 452.1939 | 452.1935 |

| b₄ | pGlu-His-Trp-Ser(Ac) | 581.2467 | 581.2461 |

| y₁ | Pro-NHEt | 141.1022 | 141.1020 |

| y₂ | Arg-Pro-NHEt | 297.2033 | 297.2030 |

| y₃ | Leu-Arg-Pro-NHEt | 410.2874 | 410.2871 |

| y₆ | Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt | 848.4968 | 848.4962 |

Note: The Postulated Observed m/z values are for illustrative purposes. The bolded entries highlight the fragments containing the acetylated serine.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric and Conformation Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique is particularly valuable for separating isomeric impurities that are indistinguishable by mass spectrometry alone. In the context of this compound, IMS-MS can differentiate it from other potential impurities where the acetyl group might be located on a different amino acid, or from other conformational isomers.

The collision cross-section (CCS) is a key parameter measured by IMS and is a characteristic feature of an ion's three-dimensional structure in the gas phase. By comparing the experimentally determined CCS of the impurity with that of the parent drug and other potential isomers, a higher degree of confidence in its identification can be achieved.

Table 3: Postulated Ion Mobility Data for Leuprolide and Its Impurities

| Compound | Molecular Formula | Precursor Ion (m/z) | Postulated Collision Cross Section (CCS) (Ų) |

| Leuprolide | C₅₉H₈₄N₁₆O₁₂ | 605.37 ( [M+2H]²⁺ ) | 385.2 |

| This compound | C₆₁H₈₆N₁₆O₁₃ | 626.34 ( [M+2H]²⁺ ) | 395.8 |

| Other Isomeric Acetylated Impurity | C₆₁H₈₆N₁₆O₁₃ | 626.34 ( [M+2H]²⁺ ) | 398.1 |

Note: The Postulated CCS values are illustrative and would require experimental determination.

Isotopic Labeling Strategies for Tracing Impurity Biosynthesis or Degradation Pathways

While Leuprolide is a synthetically produced peptide, isotopic labeling can be a powerful, albeit complex, strategy to investigate the origin and formation pathways of impurities like Impurity D. For instance, if acetylation is suspected to occur during a specific manufacturing step involving an acetyl-source, a ¹³C-labeled acetyl precursor could be introduced. The subsequent detection of this compound with a corresponding mass shift would confirm this pathway.

Alternatively, if the impurity is a degradation product, stability studies using Leuprolide synthesized with ¹⁸O-labeled water could help elucidate hydrolytic degradation pathways. While not a routine characterization method, such studies are invaluable for process optimization and understanding product stability. Due to the complexity and proprietary nature of such studies, specific data tables are not publicly available.

Sophisticated Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of peptides in solution. For this compound, NMR provides unambiguous evidence of the acetylation site and offers insights into its three-dimensional structure.

A suite of 1D and 2D NMR experiments is utilized for the complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts of the impurity.

1D ¹H NMR: Provides the initial overview of the proton environment. The presence of a sharp singlet around 2.0 ppm is a strong indicator of an acetyl group.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within each amino acid residue, helping to identify the spin systems of the individual amino acids.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. A key HMBC correlation would be observed between the protons of the acetyl group and the carbonyl carbon of the acetyl group, as well as the β-carbon of the serine residue, definitively confirming the O-acetylation at Serine-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the peptide in solution.

Table 4: Postulated Key ¹H and ¹³C NMR Chemical Shifts (in ppm) for the Ser(Ac) Residue in this compound

| Atom | Postulated ¹H Chemical Shift | Postulated ¹³C Chemical Shift | Key HMBC Correlations |

| Ser-4 Hα | ~4.5 | ~55 | Hα to Ser Cβ, Ser C' |

| Ser-4 Hβ | ~4.3, ~4.1 | ~64 | Hβ to Ser Cα, Ser C', Acetyl C=O |

| Acetyl CH₃ | ~2.1 | ~21 | CH₃ to Acetyl C=O, Ser Cβ |

| Acetyl C=O | - | ~172 | - |

Note: The Postulated Chemical Shifts and Correlations are based on typical values for acetylated serine residues in peptides and would require experimental verification.

Diffusion-Ordered Spectroscopy (DOSY) for Differentiating Related Species in Mixtures

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. This method provides a non-invasive way to analyze complex mixtures without the need for physical separation, earning it the nickname "NMR chromatography". magritek.com In the context of Leuprolide and its impurities, DOSY can be particularly valuable for distinguishing the active pharmaceutical ingredient (API) from closely related species like this compound.

The principle of DOSY relies on the application of pulsed field gradients in an NMR experiment. Molecules diffuse at different rates based on their size, shape, and interactions with the solvent. Larger molecules generally diffuse more slowly than smaller ones. By acquiring a series of spectra with varying gradient strengths, a two-dimensional plot is generated with chemical shifts on one axis and diffusion coefficients on the other. magritek.com All NMR signals belonging to a single molecular entity will align horizontally, corresponding to a specific diffusion coefficient.

For this compound, which is the O-acetylated form of a serine residue in the leuprolide sequence, there is a slight increase in molecular weight and a potential change in hydrodynamic radius compared to the parent leuprolide molecule. synzeal.comsynzeal.com While this difference is small, it can be sufficient for DOSY to resolve the two species, especially with high-field NMR instruments. This technique is advantageous when chromatographic methods fail to achieve baseline separation between the API and a co-eluting impurity.

| Parameter | Leuprolide (Hypothetical) | This compound (Hypothetical) | Rationale |

| Molecular Weight | ~1209.4 Da | ~1251.5 Da | Addition of an acetyl group (C₂H₂O) increases the mass. |

| Diffusion Coefficient (D) | D₁ | D₂ | Impurity D is slightly larger and may exhibit a slightly smaller diffusion coefficient (D₂ < D₁). |

| DOSY Spectrum | Signals align at a specific D₁ value. | Signals align at a specific D₂ value, distinct from D₁. | The technique separates signals based on the unique diffusion rate of each molecule in the solution. magritek.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are valuable for identifying functional groups and providing a unique "molecular fingerprint" of a substance. These methods probe the vibrational modes of molecules, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them.

For the analysis of this compound, these techniques can offer a direct method to confirm the presence of the specific modification that defines this impurity. This compound is chemically defined as [4-(O-acetyl-L-serine)]leuprorelin. synzeal.comsynzeal.com This means it contains an ester functional group (from the acetylation of the serine hydroxyl group) that is absent in the parent leuprolide molecule.

FTIR Spectroscopy : This technique measures the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations. The newly introduced acetyl group in Impurity D would exhibit a characteristic carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. This peak would be absent in the FTIR spectrum of pure leuprolide, providing a clear marker for the impurity.

Raman Spectroscopy : This method relies on the inelastic scattering of monochromatic light. While peptide amide bonds show characteristic Raman signals, the ester carbonyl stretch of the acetyl group is also Raman-active and could be used as a differentiating signal. Raman spectroscopy is often complementary to FTIR, particularly for aqueous samples where water interference is less of an issue.

| Functional Group | Technique | Expected Vibrational Frequency (cm⁻¹) | Presence in Leuprolide | Presence in Impurity D |

| Amide I (C=O stretch) | FTIR/Raman | ~1650 | Yes | Yes |

| Amide II (N-H bend) | FTIR/Raman | ~1550 | Yes | Yes |

| Ester (C=O stretch) | FTIR/Raman | ~1740 | No | Yes |

| C-O Stretch | FTIR/Raman | ~1240 | Yes (various) | Yes (with a distinct ester C-O signal) |

Integration of Orthogonal Analytical Platforms

To ensure a comprehensive and reliable impurity profile for complex molecules like leuprolide, regulatory guidance recommends the use of multiple, orthogonal analytical methods. youtube.com Orthogonal methods are techniques that separate molecules based on different physicochemical principles. Relying on a single method, such as reversed-phase HPLC, may not be sufficient to detect all impurities, especially those that co-elute with the main component or other impurities. youtube.com

For this compound, an integrated analytical approach would involve combining data from several platforms:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. It is the most common method for peptide purity analysis. ijsra.net

Ion-Exchange Chromatography (IEC): Separates based on the net charge of the molecule at a given pH. This can provide different selectivity compared to RP-HPLC. creative-peptides.com

Size-Exclusion Chromatography (SEC): Separates based on hydrodynamic volume, useful for detecting aggregates.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can confirm the elemental composition of the API and its impurities, including Impurity D.

Tandem Mass Spectrometry (MS/MS): Fragments molecules to confirm their amino acid sequence and pinpoint the location of modifications, such as the O-acetylation in Impurity D. enovatia.com

By combining these techniques, a more complete picture of the impurity profile is developed, enhancing confidence in the quality and consistency of the drug substance.

Chemometric Approaches for Multi-Omics Data Analysis in Impurity Profiling

When multiple orthogonal analytical techniques are employed, they generate large and complex datasets. Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from this chemical data. In the context of impurity profiling, chemometric approaches can be used to process, compare, and interpret the multi-platform data.

For instance, data from LC-UV, LC-MS, and IEC runs of different batches of leuprolide can be combined. Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be applied to visualize any batch-to-batch variations and identify the specific signals (impurities) responsible for these differences. This approach allows for the robust monitoring of the impurity profile over time and can help correlate process parameters with the formation of specific impurities like Impurity D.

Automated High-Throughput Characterization Workflows for Impurity D

During drug development and manufacturing, a large number of samples must be analyzed quickly and reliably. Automated high-throughput characterization workflows are essential for achieving this. lu.seresearchgate.net These workflows integrate robotic sample preparation with rapid analytical techniques and automated data processing.

A typical automated workflow for monitoring Impurity D could involve:

Automated Sample Preparation : A liquid handling robot performs dilutions and other necessary preparation steps for a large number of samples in a 96-well plate format. lcms.cz

High-Throughput Analysis : Samples are automatically injected into a fast Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS). Methods are optimized for short run times, often under 10 minutes per sample. lcms.czlu.se

Automated Data Processing : Specialized software processes the raw data as it is acquired. waters.com The software can automatically identify the leuprolide peak and search for a predefined list of impurities, including Impurity D, based on their expected retention time and accurate mass.

Reporting : The system generates a report that flags any samples where Impurity D or other impurities exceed a predefined threshold, allowing for rapid decision-making. lcms.cz

These automated systems reduce manual error, increase sample throughput, and ensure consistent data quality, which is critical in a regulated environment. waters.com

Research on Analytical Method Validation for Impurity D Quantification

A crucial step in controlling any drug-related impurity is the development and validation of an analytical method for its accurate quantification. aquigenbio.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. For quantifying this compound, this typically involves validating an RP-HPLC or LC-MS method according to International Council for Harmonisation (ICH) guidelines. wjpls.org

Validation involves assessing various performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the sample with a known amount of a purified Impurity D reference standard.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Quantitation (LOQ): The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Limit of Detection (LOD): The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). ijpda.org

Method Sensitivity and Selectivity Enhancement Strategies

Achieving the low detection and quantification limits required for impurity analysis often necessitates strategies to enhance method sensitivity and selectivity.

Strategies to Enhance Selectivity:

Chromatographic Optimization: Systematically adjusting mobile phase composition (e.g., pH, organic modifier type, ion-pairing agent) and gradient slope can significantly improve the chromatographic resolution between Impurity D and the main leuprolide peak or other impurities. creative-peptides.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, allowing the instrument to resolve species with very close mass-to-charge ratios. This can selectively detect Impurity D even if it co-elutes with another component of a different elemental composition.

Tandem Mass Spectrometry (MS/MS): Using modes like Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific fragmentation pathway (a precursor ion fragmenting to a specific product ion) unique to Impurity D. This is an extremely selective technique that can minimize background interference. nih.gov

Strategies to Enhance Sensitivity:

Enrichment/Concentration: Employing solid-phase extraction (SPE) can be used to concentrate the impurity from a larger sample volume before analysis.

Optimizing Mass Spectrometry Conditions: Fine-tuning MS parameters such as source temperature, voltages, and gas flows can maximize the ionization efficiency of the impurity, leading to a stronger signal. shimadzu.com

Reducing Non-Specific Adsorption: Peptides can adsorb to sample vials and chromatography components, leading to signal loss. Strategies to mitigate this include using low-binding sample tubes, adding small amounts of organic solvent or acid to the sample, and using specialized column chemistries. researchgate.net

Strategies for Control and Mitigation of Leuprolide Acetate Ep Impurity D

Process Analytical Technology (PAT) for In-Process Monitoring and Control of Impurity Formation

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). The implementation of PAT in peptide synthesis allows for real-time monitoring and control, which can be instrumental in minimizing the formation of Leuprolide Acetate (B1210297) EP Impurity D.

At-line and in-line analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (e.g., Raman or Near-Infrared spectroscopy), can be integrated into the synthesis workflow. These tools provide continuous data on the reaction progress and the formation of impurities. acs.org For instance, real-time monitoring can detect the specific reaction conditions that favor the generation of Impurity D, allowing for immediate adjustments to parameters like temperature or reagent addition. acs.org

An end-to-end PAT strategy can be developed to monitor potential deviations in the manufacturing process. acs.org By creating calibration models, it's possible to quantify the concentration of reactants, products, and impurities in real-time. acs.org This data-driven approach allows for a more controlled process, ensuring that the final product meets the required purity specifications. acs.org

Rational Design of Peptide Synthesis to Minimize Impurity D Generation

A proactive approach to impurity control involves the rational design of the peptide synthesis process itself. By carefully selecting and optimizing various aspects of the synthesis, the formation of Leuprolide Acetate EP Impurity D can be significantly reduced at its source.

The choice of protecting groups and coupling reagents is fundamental in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. creative-peptides.combiosynth.com Protecting groups are used to mask reactive functional groups on the amino acids, ensuring that the peptide bond forms only between the desired carboxyl and amino groups. creative-peptides.combiosynth.com

The most common protecting group strategies in SPPS are the Fmoc/tBu and Boc/Bn approaches. biosynth.com The selection of the appropriate strategy depends on the specific peptide sequence and the sensitivity of the amino acids to the deprotection conditions. biosynth.com For instance, acid-sensitive peptides may be better synthesized using the base-labile Fmoc group for Nα-protection. biosynth.com

Coupling reagents are used to activate the carboxylic acid group of an incoming amino acid to facilitate the formation of the peptide bond. creative-peptides.com The choice of coupling reagent can influence both the reaction rate and the level of side reactions, including racemization. unifi.it Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/guanidinium salts like HBTU and HATU. unifi.itcsbio.comyoutube.com Optimizing the type and amount of coupling reagent can minimize the formation of impurities.

Interactive Table: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects | Removal Conditions |

| tert-Butoxycarbonyl | Boc | α-Amino group | Strong acids (e.g., TFA) creative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Secondary amines (e.g., piperidine) creative-peptides.com |

| Benzyl | Bzl | Side-chain functional groups | Catalytic hydrogenation or strong acids creative-peptides.com |

| tert-Butyl | tBu | Side-chain functional groups | Acidic conditions creative-peptides.com |

The choice of solvent is crucial in peptide synthesis as it affects reagent solubility, resin swelling, and reaction rates. rsc.org N,N-Dimethylformamide (DMF) has traditionally been a standard solvent for SPPS. rsc.org However, concerns about its safety have led to the exploration of alternative, greener solvents. rsc.org Binary solvent mixtures have shown promise in solubilizing reagents and maintaining good resin swelling characteristics. unifi.it The selection of an appropriate solvent system can impact the purity of the final peptide. nih.gov

Temperature is another critical parameter that can influence both the speed and the outcome of the synthesis. csbio.com Increasing the reaction temperature can shorten the time required for coupling and deprotection steps. csbio.com However, higher temperatures can also increase the rate of side reactions, leading to a higher impurity profile. biotage.comnih.gov Therefore, optimizing the temperature profile for each step of the synthesis is essential to balance reaction efficiency with impurity control. csbio.com Studies have shown that even for similar reactions, different temperature and solvent combinations can lead to significant variations in product purity. biotage.com

Interactive Table: Effect of Temperature on Peptide Synthesis

| Temperature | Potential Advantages | Potential Disadvantages |

| Lower Temperature (e.g., 5°C) | Reduced rate of side reactions, potentially higher purity | Slower reaction kinetics, longer synthesis time nih.gov |

| Room Temperature (e.g., 25°C) | Balance between reaction speed and purity | May still allow for some impurity formation nih.gov |

| Elevated Temperature (e.g., >50°C) | Faster reaction kinetics, shorter synthesis time csbio.com | Increased risk of side reactions and impurity formation csbio.combiotage.com |

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing process parameters. researchgate.netenkrisi.com Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple parameters and their interactions. enkrisi.com This approach is highly effective in identifying the optimal conditions to minimize the formation of this compound.

A DoE study for peptide synthesis could involve varying parameters such as temperature, solvent composition, reagent concentrations, and reaction times. researchgate.netenkrisi.com By analyzing the results of a series of planned experiments, a mathematical model can be created to describe the relationship between these parameters and the level of Impurity D. huji.ac.il This model can then be used to identify the optimal operating ranges for the process, ensuring robust and reproducible synthesis with minimal impurity formation. enkrisi.comamericanpharmaceuticalreview.com

Advanced Purification and Downstream Processing Techniques

Even with a highly optimized synthesis process, some level of impurities will likely remain. Therefore, advanced purification techniques are essential to achieve the high purity required for pharmaceutical applications.

Chromatography is the cornerstone of peptide purification. americanpeptidesociety.orgbachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for purifying peptides, separating them based on their hydrophobicity. americanpeptidesociety.orgbachem.comgilson.com By using a hydrophobic stationary phase (like C18-modified silica) and a gradient of aqueous and organic solvents, RP-HPLC can effectively separate the target peptide from many impurities. americanpeptidesociety.orgbachem.com

For impurities that are structurally very similar to the main peptide, such as this compound, developing a highly selective chromatographic method is crucial. This may involve:

Orthogonal Chromatography: Using a second chromatographic method with a different separation principle, such as ion-exchange chromatography (IEC), can be effective. polypeptide.comwaters.com IEC separates molecules based on their net charge, providing a different selectivity compared to RP-HPLC. gilson.compolypeptide.com

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This advanced technique can improve yield and reduce solvent consumption compared to traditional batch chromatography. bachem.com

Method Development and Optimization: Systematic method development, including the screening of different columns, mobile phase compositions, and gradients, is essential to achieve the desired separation. waters.compolypeptide.com The use of analytical tools like LC-MS can help in identifying and tracking impurities during method development. almacgroup.com

Furthermore, continuous chromatography techniques, such as twin-column continuous chromatography, have shown promise for the enrichment and isolation of peptide impurities, which can facilitate their characterization and the development of more effective purification strategies. nih.gov

Investigation of Non-Chromatographic Separation Principles for Impurity D Removal

While chromatographic techniques are standard for peptide purification, non-chromatographic methods present alternative strategies for the removal of impurities like this compound. These methods often exploit different physicochemical properties of the peptide and the impurity.

One such approach is aqueous two-phase partitioning . This technique relies on the differential partitioning of molecules between two immiscible aqueous phases, such as a polyethylene (B3416737) glycol (PEG) and a salt solution. By adjusting parameters like the system composition, pH, and ionic strength, it's possible to selectively move the target peptide into one phase while the impurity is enriched in the other. For instance, a multi-stage aqueous two-phase partitioning process has been explored for the purification of a non-glycosylated monoclonal antibody, achieving a significant purification factor by manipulating these parameters. brainkart.com This principle could be adapted for the separation of Leuprolide Acetate and Impurity D based on potential differences in their hydrophobicity and surface properties.

Another non-chromatographic method is precipitation . By carefully selecting the solvent, anti-solvent, and pH conditions, it may be possible to selectively precipitate either the desired leuprolide acetate or the Impurity D. For example, precipitation at the interface of a two-phase system has been shown to achieve a nearly 10-fold purification of a target protein. brainkart.com The success of this method would depend on significant differences in the solubility profiles of leuprolide acetate and its impurity.

Cross-flow filtration is another potential technique. This method separates molecules based on size. Diafiltration at a specific pH using a membrane with an appropriate molecular weight cutoff (MWCO) could potentially remove smaller or larger impurities from the main peptide product. brainkart.com The effectiveness of this for Impurity D would depend on a sufficient size difference between it and leuprolide acetate.

These non-chromatographic methods can be used as initial clean-up steps before a final high-resolution chromatographic polishing step, reducing the burden on the more expensive and complex chromatography stages.

Formulation Design Principles to Mitigate Impurity D Formation

The formation of this compound can be significantly influenced by the formulation's composition. Therefore, careful design of the formulation is a critical strategy for mitigating the generation of this and other degradation products.

Role of Excipient Compatibility Studies in Impurity Generation

Excipients are essential components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API), leading to degradation and impurity formation. nih.gov Therefore, thorough excipient compatibility studies are crucial during the development of a stable leuprolide acetate product.

These studies involve mixing the API with individual excipients and storing the mixtures under accelerated stability conditions, such as elevated temperature and humidity. nih.gov The samples are then analyzed to detect any degradation of the API. This process helps to identify excipients that may promote the formation of Impurity D or other degradation products. nih.govnih.gov For example, studies have shown that excipients like magnesium stearate, dibasic calcium phosphate, and sodium starch glycolate (B3277807) can decrease the stability of some drugs, while lactose (B1674315) can cause significant degradation in others. nih.gov

Reactive impurities within the excipients themselves can also be a source of drug degradation. nih.gov For instance, formaldehyde (B43269) and formic acid can be present as impurities in commonly used excipients like polyethylene glycols (PEGs) and polysorbates. nih.gov Given that this compound is an O-acetylated form of a serine residue, the presence of any reactive species that could facilitate acetylation would be of particular concern. synzeal.comsynzeal.comnih.gov

The United States Pharmacopeia (USP) lists several excipients commonly used in leuprolide-based drugs, including gelatin, glacial acetic acid, mannitol, methylpyrrolidone, and polysorbate 80. usp.org Compatibility studies would need to assess the potential for interaction between leuprolide acetate and each of these excipients to ensure the stability of the final product.

Below is a table summarizing common excipients and potential incompatibilities that could lead to impurity formation.

| Excipient Category | Example Excipients | Potential for Incompatibility/Impurity Formation |

| Bulking Agents | Mannitol, Lactose | Lactose can contain reactive impurities that may lead to degradation of the active ingredient. nih.gov |

| Lubricants | Magnesium Stearate | Can be incompatible with some active ingredients, leading to decreased stability. nih.gov |

| Disintegrants | Sodium Starch Glycolate | Has been shown to reduce the stability of certain drugs. nih.gov |

| Solubilizers/Stabilizers | Polysorbate 80, Polyethylene Glycols (PEGs) | Can contain reactive impurities like formaldehyde and formic acid from oxidation, which can degrade the API. nih.gov |

| Buffering Agents | Glacial Acetic Acid, Sodium Acetate | The pH of the formulation is critical for peptide stability. nih.govresearchgate.net |

Stability Engineering through pH and Ionic Strength Control

For peptide drugs like leuprolide acetate, the pH and ionic strength of the formulation are critical parameters that significantly impact stability and can be engineered to minimize degradation. nih.govnih.gov

pH Control: The rate of many chemical degradation pathways for peptides, including hydrolysis and oxidation, is highly dependent on the pH of the solution. ajpojournals.org Studies on leuprolide acetate have shown that its degradation is accelerated at lower pH values. nih.govresearchgate.net Therefore, optimizing and maintaining the pH of the formulation within a specific range where the peptide is most stable is a key strategy. nih.govnih.gov This is typically achieved through the use of buffer systems. ajpojournals.org For leuprolide acetate, maintaining a pH that minimizes hydrolysis and other degradation reactions is crucial to prevent the formation of Impurity D. The ideal pH would need to be determined through comprehensive stability studies across a range of pH values. nih.govresearchgate.netresearchgate.net

Ionic Strength Control: The ionic strength of the formulation, which is determined by the concentration of salts and other charged molecules, can also influence peptide stability. nih.govresearchgate.netnih.govmdpi.comnih.gov An increase in ionic strength can, in some cases, enhance the stability of peptides by screening electrostatic interactions that might otherwise promote aggregation or degradation. nih.gov For instance, increasing the concentration of sodium chloride has been shown to increase the conformational stability and decrease aggregation rates for a monoclonal antibody fragment. nih.gov However, the effect of ionic strength can be complex and may also depend on the specific peptide and the types of ions present. nih.govacs.org Therefore, the impact of ionic strength on the formation of this compound would need to be systematically investigated to identify the optimal ionic environment for maximum stability.

The following table illustrates the impact of pH and ionic strength on peptide stability based on general findings.

| Parameter | Effect on Peptide Stability | Rationale |

| pH | Can significantly increase or decrease degradation rates. ajpojournals.org | Influences the ionization state of the peptide and can catalyze chemical reactions like hydrolysis and oxidation. ajpojournals.org For leuprolide, lower pH accelerates degradation. nih.govresearchgate.net |

| Ionic Strength | Can enhance stability by reducing electrostatic interactions. nih.gov | Shields charges on the peptide, potentially preventing aggregation and other degradation pathways. The specific effect can vary. nih.govacs.org |

By carefully selecting compatible excipients and optimizing the pH and ionic strength of the formulation, it is possible to create a stable environment for leuprolide acetate that minimizes the formation of this compound and other degradation products.

Regulatory Science and Quality by Design Perspectives on Peptide Impurities

Evolution of Regulatory Guidelines for Synthetic Peptide Impurities

The regulatory framework for synthetic peptide impurities has undergone significant evolution, moving towards more stringent controls that align them more closely with small molecules rather than biologics. almacgroup.com This shift reflects advances in synthesis and analytical technologies, which allow for a more detailed characterization and control of individual impurities. almacgroup.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have been central to this evolution, though their approaches have not always been harmonized. dlrcgroup.com

Harmonization Challenges Across Global Pharmacopeias (e.g., EP, USP)

A primary challenge for global pharmaceutical manufacturers is the lack of complete harmonization between major pharmacopeias, particularly the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). youtube.com These differences in regulatory expectations can complicate process development and the registration of new peptide drugs in multiple markets. youtube.com

The European Pharmacopoeia, through its general monograph 'Substances for Pharmaceutical Use' (2034), has established clear thresholds for peptide-related impurities. dlrcgroup.comresearchgate.net In contrast, the FDA has not officially recognized these specific limits and often evaluates impurity thresholds on a case-by-case basis, frequently advocating for more rigorous control. dlrcgroup.comipq.org For certain highly purified synthetic peptides, FDA guidance has pointed towards an identification threshold of 0.10% for any new impurity not present in the reference drug. tapi.comyoutube.com This is significantly lower than the EP's identification threshold. youtube.com This discrepancy requires manufacturers to potentially develop processes that meet the strictest global standard to avoid duplication of work. youtube.com

Recent updates reflect a continuing evolution. The EMA issued a draft guideline on the development and manufacture of synthetic peptides in late 2023, while the USP has introduced new general chapters, <1503> for quality considerations and <1504> for starting materials, to address the unique aspects of these molecules. dlrcgroup.com

| Parameter | European Pharmacopoeia (EP) Guideline | U.S. Food and Drug Administration (FDA) Expectation (General Trend) |

| Reporting Threshold | ≥ 0.1% | Case-by-case, often aligned with ICH Q3A/B principles. ipq.org |

| Identification Threshold | > 0.5% dlrcgroup.comyoutube.com | 0.10% for new impurities in certain generic peptides. youtube.comtapi.com |

| Qualification Threshold | > 1.0% youtube.com | Impurity levels should not exceed what has been toxicologically qualified. ipq.org |

This table presents a simplified overview of the general impurity thresholds. Specific product guidances and case-by-case assessments by regulatory agencies can lead to different requirements.

Academic Analysis of Reporting, Identification, and Qualification Thresholds

The thresholds for reporting, identifying, and qualifying impurities are a subject of significant academic and industry discussion. The qualification of an impurity involves acquiring and evaluating data to establish its biological safety. iajps.com The EP's thresholds of 0.1% for reporting, 0.5% for identification, and 1.0% for qualification are well-defined for synthetic peptides. researchgate.net

However, the push by some regulatory bodies, notably the FDA, towards a 0.10% identification threshold for new impurities in generic peptides has been a point of contention. youtube.comyoutube.com While identifying impurities at this level may be feasible with modern analytical techniques like high-resolution mass spectrometry (LC-HRMS), it can also be exceptionally difficult or impossible, especially for complex peptides where impurities may co-elute with the main compound. usp.orgnih.gov The rationale for this stricter threshold is rooted in ensuring patient safety and maintaining batch-to-batch consistency. youtube.com This stringent approach necessitates the use of highly sensitive orthogonal analytical methods to adequately characterize a peptide's impurity profile. daicelpharmastandards.com

Application of Quality by Design (QbD) to Impurity Control of Leuprolide Acetate (B1210297)

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.com For synthetic peptides like Leuprolide Acetate, QbD provides a framework for building quality into the manufacturing process to proactively manage impurities, rather than relying solely on end-product testing. polypeptide.com

Defining Critical Quality Attributes (CQAs) Related to Impurity D

The first step in a QbD approach is to define the Quality Target Product Profile (QTPP) and identify the Critical Quality Attributes (CQAs) of the drug substance. pqri.org A CQA is a physical, chemical, biological, or microbiological property that must be within a specific limit or range to ensure the desired product quality. pqri.org

For Leuprolide Acetate, purity is a paramount CQA. dlrcgroup.com Leuprolide Acetate EP Impurity D, identified as [4-(O-acetyl-L-serine)]leuprorelin , is a specific process-related impurity that can arise during synthesis. synzeal.comsynzeal.com The presence of this impurity, even in small amounts, can potentially impact the product's efficacy and safety. Therefore, the level of Impurity D is considered a CQA. The CQA can be formally stated as: "The level of this compound must be less than or equal to the qualified toxicological threshold."

Risk Assessment Methodologies for Impurity D Formation and Control

A cornerstone of QbD is quality risk management. Risk assessment methodologies, such as Failure Mode and Effects Analysis (FMEA), are used to identify and evaluate factors that could impact the CQAs. For Impurity D, the risk assessment would focus on identifying potential sources of its formation during the manufacturing process.

Impurity D is an O-acetylation of the serine residue in the leuprolide sequence. nih.gov Its formation is linked to the synthetic process, particularly the solid-phase peptide synthesis (SPPS) and subsequent cleavage/deprotection steps. daicelpharmastandards.compolypeptide.com

Potential risk factors for the formation of Impurity D include:

Starting Materials: The quality of the protected amino acid raw materials, specifically Fmoc-Ser(tBu)-OH, is critical. Impurities within the starting material could contribute to side reactions. tapi.com

Coupling and Deprotection Cycles: Incomplete reactions or side reactions during the SPPS cycles can lead to various impurities. polypeptide.com The choice of coupling reagents and reaction conditions (temperature, time) can influence the rate of side-product formation.

Cleavage and Final Deprotection: The "cocktail" of reagents used to cleave the peptide from the resin and remove protecting groups is a critical step where acetylation could potentially occur if acetyl-donating species are present or formed.

| Potential Failure Mode (Cause) | Potential Effect | Risk Mitigation Strategy |

| Presence of acetylating impurities in solvents or reagents. | Increased formation of Impurity D. | Qualify raw material suppliers; implement stringent incoming material testing. |

| Non-optimized temperature during a specific coupling or deprotection step. | Higher rate of side reactions, leading to Impurity D. | Define critical process parameters (CPPs) for temperature and establish a control range within the design space. |

| Inappropriate choice of coupling reagents for the serine residue. | Incomplete coupling or promotion of O-acetylation. | Screen and select optimal coupling reagents during process development. |

| Extended exposure to cleavage cocktail. | Degradation of the primary peptide and formation of impurities, including potential acetylation. | Optimize cleavage time and conditions; establish a clear control strategy. |

Establishing Design Space for Robust Impurity Control Strategies

Based on the risk assessment, a design space can be developed. A design space is the multidimensional combination of process parameters and material attributes that have been demonstrated to provide assurance of quality. polypeptide.com Operating within this defined space ensures that the process consistently produces a product that meets its CQAs, including the limit for Impurity D.

Establishing a design space involves:

Identifying Critical Process Parameters (CPPs): Using the risk assessment, parameters with the highest potential impact on Impurity D formation (e.g., reaction temperature, reagent equivalents, reaction time) are identified as CPPs. pqri.org

Design of Experiments (DoE): Structured experiments are conducted to model the relationship between the CPPs and the level of Impurity D. polypeptide.com This provides a deep understanding of the process and how different factors interact.

Defining the Space: The data from the DoE studies are used to define the ranges for the CPPs that consistently result in low levels of Impurity D. This becomes the proven acceptable range for manufacturing.

An effective control strategy, derived from the QbD approach, would involve controlling the quality of raw materials and operating the manufacturing process within the established design space. polypeptide.com This proactive approach provides a higher degree of assurance in the final product's quality and minimizes the risk of batch failures due to unacceptable levels of this compound.

Role of Certified Reference Standards for Impurity D in Research and Development

Certified Reference Standards (CRS) for impurities like this compound are indispensable tools in the development and quality control of peptide-based drugs. aquigenbio.com These standards serve as a benchmark against which analytical methods are validated and the purity of the final drug product is assessed. synzeal.com The availability of a well-characterized impurity standard allows for the accurate identification and quantification of impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). enovatia.com

The use of a CRS for Impurity D is crucial for several aspects of drug development:

Method Development and Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be capable of separating and quantifying Impurity D from the main Leuprolide Acetate peptide. daicelpharmastandards.comaquigenbio.com The CRS is used to spike samples to confirm the method's specificity, linearity, accuracy, and precision.

Impurity Profiling: A comprehensive understanding of the impurity profile of a drug substance is a regulatory requirement. waters.comfda.gov The CRS for Impurity D enables its unambiguous identification in the complex mixture of synthesis-related byproducts. daicelpharmastandards.com

Stability Studies: The degradation pathways of the API can be investigated by monitoring the formation of Impurity D under various stress conditions (e.g., heat, light, pH). The CRS helps in quantifying the rate of degradation and establishing appropriate storage conditions and shelf-life for the drug product.

Methodologies for Characterization and Value Assignment of Impurity Standards

The characterization and value assignment of a certified reference standard for this compound is a rigorous process that involves multiple analytical techniques to confirm its identity and purity. nih.gov This multi-faceted approach ensures the reliability of the standard.

A combination of methods is typically employed:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the chemical structure of the impurity. enovatia.comnih.gov High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. waters.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the standard by separating it from any other related substances. daicelpharmastandards.com Different chromatographic methods, such as reversed-phase and ion-exchange chromatography, may be used to provide orthogonal data. aquigenbio.commolecularcloud.org

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide impurity, providing further confirmation of its identity. nih.gov